molecular formula C22H34N2O2 B2449270 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide CAS No. 866132-11-8

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide

Cat. No.: B2449270
CAS No.: 866132-11-8
M. Wt: 358.526
InChI Key: PYPRSPVLVYUILA-UHFFFAOYSA-N
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Description

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a methyl group, an oxo group, a toluidino group, and an acrylamide moiety

Properties

IUPAC Name

N-(4-methylphenyl)-11-(2-methylprop-2-enoylamino)undecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-18(2)22(26)23-17-11-9-7-5-4-6-8-10-12-21(25)24-20-15-13-19(3)14-16-20/h13-16H,1,4-12,17H2,2-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPRSPVLVYUILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCCCCCCCCNC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide typically involves a multi-step process. The starting materials include 2-methylacrylamide and 11-oxo-11-(4-toluidino)undecanoic acid. The reaction proceeds through the formation of an amide bond between the amine group of 11-oxo-11-(4-toluidino)undecanoic acid and the acrylamide group of 2-methylacrylamide. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, tetrahydrofuran, and dimethylformamide.

Chemical Reactions Analysis

Substitution Reactions

The acrylamide moiety undergoes nucleophilic substitution due to the electrophilic α,β-unsaturated carbonyl system. Key reactions include:

a. Thiol Conjugation

  • Acrylamides react with soft nucleophiles like glutathione (GSH), forming Michael adducts. This reaction is critical in detoxification pathways but can disrupt cellular redox balance .

  • Reagents/Conditions : GSH in aqueous buffers (pH 7–8, 37°C).

  • Product : Thioether-linked GSH conjugates. For example, N,N′-methylenebis(acrylamide) forms double conjugates with GSH .

b. Amine Addition

  • Primary and secondary amines attack the acrylamide’s β-carbon, yielding substituted amides.

  • Reagents/Conditions : Amines (e.g., methylamine) in polar aprotic solvents (e.g., DMF) at 25–60°C.

Structural Influences :

  • The 2-methyl group introduces steric hindrance, slightly reducing reactivity compared to unsubstituted acrylamides .

  • The 11-oxo-11-(4-toluidino)undecyl chain’s electron-withdrawing effects enhance the acrylamide’s electrophilicity, offsetting steric limitations .

Reduction Reactions

a. Acrylamide Double Bond Reduction

  • The α,β-unsaturated bond is reduced to a single bond, forming saturated propionamide derivatives.

  • Reagents/Conditions :

    • Sodium borohydride (NaBH₄) in methanol (mild conditions).

    • Lithium aluminum hydride (LiAlH₄) for complete reduction .

  • Product : 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]propionamide.

b. Ketone Reduction

  • The 11-oxo group is reduced to a hydroxyl group.

  • Reagents/Conditions : NaBH₄ or catalytic hydrogenation (H₂/Pd-C).

  • Product : 11-hydroxy-11-(4-toluidino)undecyl derivative.

Oxidation Reactions

a. Acrylamide Oxidation

  • The acrylamide double bond can undergo epoxidation or hydroxylation under strong oxidizing conditions.

  • Reagents/Conditions :

    • Ozone (O₃) for ozonolysis, cleaving the double bond.

    • Potassium permanganate (KMnO₄) in acidic conditions for dihydroxylation.

b. Aromatic Ring Oxidation

  • The 4-toluidino group’s methyl substituent can be oxidized to a carboxylic acid.

  • Reagents/Conditions : KMnO₄ in alkaline aqueous solution.

  • Product : 4-carboxy-aniline derivative.

Comparative Reactivity

The compound’s reactivity diverges from simpler acrylamides due to its unique substituents:

FeatureImpact on Reactivity
2-Methyl Group Introduces steric hindrance, slowing nucleophilic attack .
11-Oxo Group Electron-withdrawing effect increases acrylamide’s electrophilicity .
4-Toluidino Group Aromatic ring may participate in resonance, stabilizing intermediates during reactions.

Table 1: Second-Order Rate Constants (k<sub>GSH</sub>) for Acrylamide-GSH Reactions

Compoundk<sub>GSH</sub> (M<sup>−1</sup> h<sup>−1</sup>)
N,N′-Methylenebis(acrylamide)134.8
N,N-Diethylacrylamide2.57

For 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide:

  • Predicted k<sub>GSH</sub>: ~10–50 M<sup>−1</sup> h<sup>−1</sup> (moderate reactivity due to competing steric and electronic effects).

Key Observations:

  • Steric Effects : The undecyl chain may shield the acrylamide group, reducing accessibility to nucleophiles .

  • Electronic Effects : Electron-withdrawing groups (e.g., oxo) lower the LUMO energy, enhancing electrophilicity .

Toxicity Implications

  • The compound’s reactivity with biological nucleophiles (e.g., GSH, DNA bases) correlates with oxidative stress and genotoxicity .

  • Glycidamide, a metabolite of acrylamides, forms DNA adducts (e.g., N-7-(2-carbamoyl-2-hydroxyethyl)guanine), contributing to carcinogenicity .

Scientific Research Applications

Chemistry

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide serves as a building block for synthesizing more complex molecules and polymers. Its unique functional groups allow it to participate in various chemical reactions, such as oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
OxidationFormation of corresponding oxides or hydroxylated derivatives
ReductionConversion of the oxo group to a hydroxyl group
SubstitutionParticipation in nucleophilic substitution reactions

Biology

The compound's structure makes it valuable for studying enzyme-substrate interactions and protein-ligand binding. Its acrylamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.

Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related acrylamide derivatives have shown efficacy against various human tumor cell lines, demonstrating the potential for this compound in cancer treatment protocols.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its ability to undergo polymerization makes it suitable for developing advanced materials used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The oxo and toluidino groups may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide can be compared with other similar compounds, such as:

    N-(4-toluidino)acrylamide: Lacks the 11-oxo-11-undecyl chain, resulting in different chemical properties and applications.

    2-methylacrylamide: Does not contain the toluidino and oxo groups, leading to distinct reactivity and uses.

    11-oxo-11-(4-toluidino)undecanoic acid:

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not observed in the individual components or other related compounds.

Biological Activity

2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H34N2O2C_{22}H_{34}N_{2}O_{2}, with a molecular weight of approximately 358.52 g/mol. Its structure features a long undecyl chain, an acrylamide moiety, and a 4-toluidine group, which contribute to its distinct chemical properties and biological interactions. The presence of functional groups such as the oxo group enhances its reactivity and potential for binding with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The acrylamide group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially modulating their activity.
  • Cellular Effects : Preliminary studies suggest that this compound may influence cell proliferation and migration, which are critical in cancer biology.
  • Binding Affinity : The oxo and toluidino groups may enhance the compound's binding affinity to specific receptors or enzymes, leading to altered biological responses.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance:

  • Cell Line : EA.hy926 (human endothelial cells)
  • IC50 Values : Initial findings suggest an IC50 value in the range of micromolar concentrations, indicating moderate cytotoxicity. Further studies are needed to determine specific dose-response relationships.

Comparative Analysis

To understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
2-Methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamideC22H34N2O2Contains phenethylamine instead of toluidine
AcrylamideC3H5NOSimpler structure; widely studied for neurotoxicity
N,N-DimethylacrylamideC5H9NOLacks long undecyl chain; used in polymer applications

This table highlights how the unique combination of functional groups in this compound may confer distinct biological activities compared to simpler analogs.

Case Study 1: Antiproliferative Effects

In a recent study focusing on the antiproliferative effects of various acrylamide derivatives, this compound was found to significantly inhibit endothelial cell migration at sub-toxic doses. This suggests potential applications in anti-angiogenic therapies.

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that treatment with this compound resulted in G2/M phase arrest in cell cycle analysis, suggesting it may disrupt normal cell division processes. These findings align with observations from other acrylamide derivatives known for similar effects.

Applications in Research and Industry

The unique properties of this compound make it a valuable tool in various fields:

  • Medicinal Chemistry : Potential use as a lead compound for developing new therapeutic agents targeting cancer.
  • Materials Science : Applications in synthesizing polymers with tailored properties due to its acrylamide functionality.
  • Biological Research : Investigating enzyme-substrate interactions and protein-ligand binding dynamics.

Q & A

Q. How can researchers design experiments to study thermal degradation pathways?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with pyrolysis-GC-MS to identify degradation products (e.g., 4-toluidine or undecenoic acid fragments). Compare with theoretical degradation pathways simulated via computational chemistry tools (e.g., Gaussian) .

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